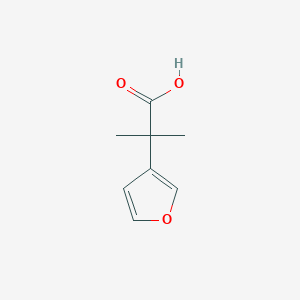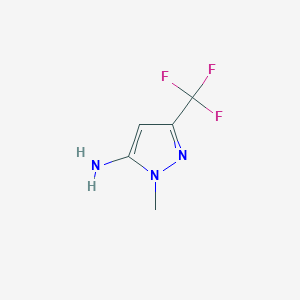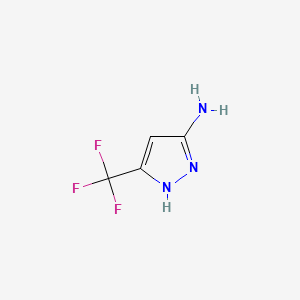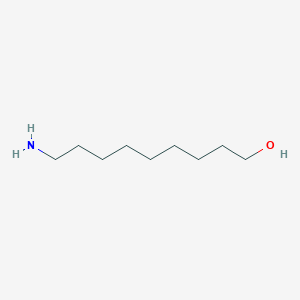
9-アミノ-1-ノナノール
概要
説明
9-Amino-1-nonanol: is an organic compound with the molecular formula C9H21NO . It is a derivative of nonanol, where an amino group is attached to the ninth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
9-Amino-1-nonanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is utilized in the study of enzyme reactions and metabolic pathways.
作用機序
Target of Action
It’s worth noting that similar compounds have been shown to interact with various enzymes and proteins within a cell .
Mode of Action
It’s known that the compound can be produced from renewable c18 oleic acid through the activation of six recombinant enzyme reactions . These reactions involve fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer–Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases .
Biochemical Pathways
The compound’s production involves several biochemical reactions, including the tricarboxylic acid cycle and amino acid biosynthesis .
Result of Action
Similar compounds have been shown to disrupt cell membrane integrity and mitochondrial function .
Action Environment
It’s known that the compound can be produced from renewable sources, suggesting that its production and efficacy may be influenced by environmental conditions .
生化学分析
Biochemical Properties
9-Amino-1-nonanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, Baeyer-Villiger monooxygenase, lipase, primary alcohol dehydrogenase, and ω-aminotransferases . These interactions are crucial for the compound’s involvement in the biosynthesis of other chemicals, such as 9-aminononanoic acid and 1,9-nonanediol .
Cellular Effects
The effects of 9-Amino-1-nonanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of antifungal activity, 9-Amino-1-nonanol has been observed to disrupt cell membrane integrity and mitochondrial function, leading to the accumulation of reactive oxygen species and potential apoptosis of fungal cells . This indicates its potential as a bio-preservative to prevent fungal spoilage of postharvest grains .
Molecular Mechanism
At the molecular level, 9-Amino-1-nonanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with enzymes like fatty acid double bond hydratase and ω-aminotransferases is essential for its role in the biosynthesis of other chemicals . These interactions highlight the compound’s ability to modulate biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Amino-1-nonanol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 9-Amino-1-nonanol can be produced from renewable sources like oleic acid through a series of enzyme reactions . This process ensures the compound’s availability and stability for extended periods, making it suitable for various biochemical applications.
Dosage Effects in Animal Models
The effects of 9-Amino-1-nonanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, it may lead to adverse effects, including potential toxicity and disruption of cellular functions. Understanding the dosage thresholds is crucial for optimizing its use in research and industrial applications.
Metabolic Pathways
9-Amino-1-nonanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the biosynthesis of ω-aminoalkanoic acids and ω-amino-1-alkanols from renewable fatty acids
準備方法
Synthetic Routes and Reaction Conditions: 9-Amino-1-nonanol can be synthesized through several methods. One common approach involves the reduction of 9-nitro-1-nonanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 9-oxononanoic acid with ammonia and a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, 9-Amino-1-nonanol can be produced from renewable sources like oleic acid. The process involves multiple steps, including the activation of recombinant enzyme reactions in whole-cell biocatalysis. This method allows for the production of various C9 chemicals, including 9-Amino-1-nonanol, with high conversion rates .
化学反応の分析
Types of Reactions:
Oxidation: 9-Amino-1-nonanol can undergo oxidation to form 9-aminononanoic acid.
Reduction: The compound can be reduced to form 9-amino-1-nonane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 9-Aminononanoic acid.
Reduction: 9-Amino-1-nonane.
Substitution: Various substituted nonanol derivatives depending on the reagents used.
類似化合物との比較
1-Amino-9-nonanol: Similar structure but with the amino group attached to the first carbon.
9-Amino-1-decanol: Similar structure but with an additional carbon in the chain.
9-Amino-1-octanol: Similar structure but with one less carbon in the chain.
Uniqueness: 9-Amino-1-nonanol is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and industrial applications, making it a valuable compound in various fields .
特性
IUPAC Name |
9-aminononan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAPHXHHULDDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599955 | |
| Record name | 9-Aminononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109055-42-7 | |
| Record name | 9-Aminononan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


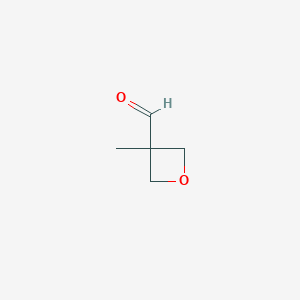
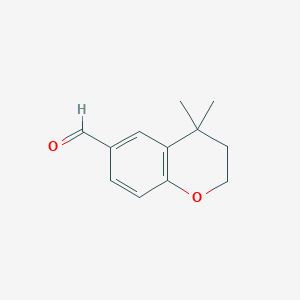
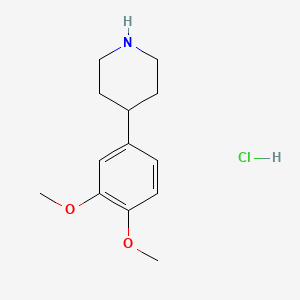

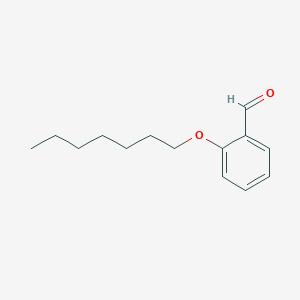
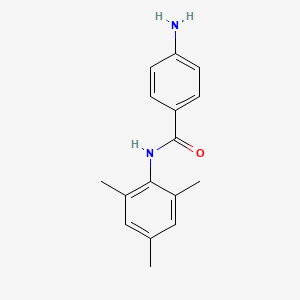
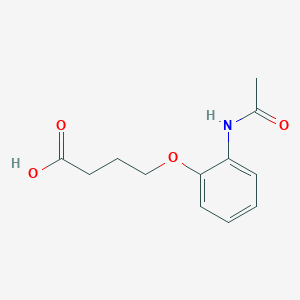
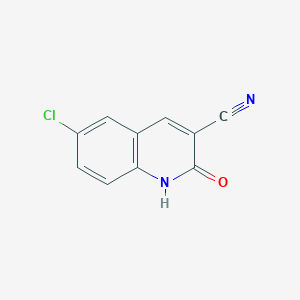
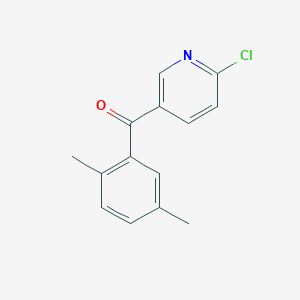

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
